VAP-1/SSAO Inhibition Potency: Cross-Species Data Suggesting a Clear Pharmacological Profile
Data curated in ChEMBL and BindingDB for a closely related compound (CHEMBL3919913) provides cross-species IC50 values for VAP-1 inhibition. While the exact structural match to 3-Amino-N-(3-chlorophenyl)benzamide requires verification, the reported values establish a quantitative baseline for the benzamide class at this target: IC50 of 23 nM against rat VAP-1 and IC50 of 180 nM against human VAP-1, both assessed in CHO cell-based assays using 14C-benzylamine as substrate [1]. This indicates a 7.8-fold species selectivity difference, a critical consideration for in vivo model selection. Any analog claiming improved potency must be benchmarked against these values.
| Evidence Dimension | Inhibitory potency against VAP-1 (IC50) |
|---|---|
| Target Compound Data | IC50: 23 nM (rat VAP-1); IC50: 180 nM (human VAP-1) [1] |
| Comparator Or Baseline | Baseline for analog comparison to be established; species selectivity ratio of 7.8x serves as a key differentiation metric. |
| Quantified Difference | Not applicable; class-level data; direct comparator data is unavailable. |
| Conditions | Inhibition of VAP-1 expressed in CHO cells, using 14C-benzylamine as substrate, 20 min preincubation period [1]. |
Why This Matters
For screening cascades, a 7.8-fold species potency difference dictates the choice of primary assay (rat vs. human) and sets a quantitative bar for evaluating new structural analogs.
- [1] BindingDB. (n.d.). Entry BDBM50205269 / CHEMBL3919913: Affinity Data for VAP-1 Inhibition. Retrieved from https://bindingdb.org View Source
